Ethyl-2,2,2-D3-triphenylphosphonium bromide

Übersicht

Beschreibung

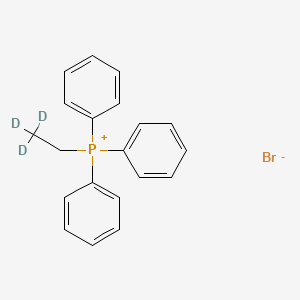

Ethyl-2,2,2-D3-triphenylphosphonium bromide: is a deuterated compound with the molecular formula C20H17BrD3P. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of a triphenylphosphonium group attached to an ethyl group, where the hydrogen atoms are replaced by deuterium (D).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-D3-triphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with ethyl bromide-2,2,2-d3. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid oxidation. The reaction proceeds as follows:

(C6H5)3P+CD3CH2Br→(C6H5)3P+CD3CH2Br−

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl-2,2,2-D3-triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the phosphonium group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield ethyl-2,2,2-D3-triphenylphosphonium hydroxide.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Organic Synthesis : Ethyl-2,2,2-D3-triphenylphosphonium bromide serves as an important reagent in organic synthesis. It is utilized in the Wittig reaction, which is a method for forming alkenes by reacting phosphonium salts with carbonyl compounds. This compound allows for the introduction of deuterium labels into organic molecules, which is crucial for tracing studies and understanding reaction mechanisms .

Case Study : In a study involving the synthesis of isotopically labeled compounds, this compound was used to produce deuterated analogs of acetylcholinesterase inhibitors. The compound reacted with ketones to yield a mixture of olefins with high chemical yields, demonstrating its utility in producing labeled compounds for pharmacological studies .

Pharmaceutical Applications

Drug Development : The compound is significant in the pharmaceutical industry for synthesizing drug candidates. Its ability to introduce deuterium into molecular structures can enhance the metabolic stability and pharmacokinetic properties of drugs. For instance, deuterated compounds often exhibit altered metabolic pathways compared to their non-deuterated counterparts, leading to potentially improved therapeutic profiles .

Case Study : Research has indicated that deuterated versions of drugs can reduce side effects and enhance efficacy. This compound's role in synthesizing such compounds highlights its relevance in developing safer and more effective medications .

Environmental Applications

Pollution Cleanup : The compound has been explored for its potential in environmental remediation efforts. It has applications in cleaning up oil spills and other hazardous materials due to its ability to interact with organic pollutants effectively. When deployed in aqueous environments, it can facilitate the breakdown of contaminants .

Cosmetic and Consumer Products

Cosmetics : this compound is found in various cosmetic formulations. Its properties make it suitable for use as an emulsifier or stabilizer in products like creams and lotions. It contributes to the texture and performance of these formulations .

Household Products : The compound is also used in household items such as smoke detectors and cleaning agents. Its ability to react under specific conditions can be harnessed for safety applications where detection of heat or fire is critical .

Safety Considerations

While this compound has diverse applications, it is essential to handle this compound with care due to its potential hazards. It can be toxic if ingested or inhaled and may pose environmental risks if not managed properly .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Wittig reactions for alkene formation |

| Pharmaceutical Development | Synthesis of deuterated drug candidates |

| Environmental Remediation | Oil spill cleanup and pollutant degradation |

| Cosmetics | Emulsifier/stabilizer in creams and lotions |

| Household Products | Smoke detectors and cleaning agents |

Wirkmechanismus

The mechanism of action of Ethyl-2,2,2-D3-triphenylphosphonium bromide involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphonium group. The deuterium atoms provide stability and allow for tracing in metabolic studies. The compound can interact with molecular targets through nucleophilic substitution, oxidation, and reduction reactions, affecting biochemical pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Ethyltriphenylphosphonium bromide: Similar structure but without deuterium labeling.

Methyltriphenylphosphonium bromide: Contains a methyl group instead of an ethyl group.

Propyltriphenylphosphonium bromide: Contains a propyl group instead of an ethyl group.

Uniqueness: Ethyl-2,2,2-D3-triphenylphosphonium bromide is unique due to its deuterium labeling, which provides enhanced stability and allows for its use in tracing studies. This makes it particularly valuable in research applications where tracking the movement and transformation of molecules is essential.

Biologische Aktivität

Ethyl-2,2,2-D3-triphenylphosphonium bromide (TPP) is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of mitochondrial targeting and cancer therapy. This compound is characterized by its triphenylphosphonium (TPP) moiety, which allows for selective accumulation in mitochondria due to the negative membrane potential of these organelles. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The TPP moiety facilitates the compound's accumulation in mitochondrial environments, where it can exert various effects:

- Mitochondrial Membrane Potential : The positive charge of TPP allows it to cross the mitochondrial membrane and accumulate in the mitochondrial matrix, exploiting the negative membrane potential characteristic of healthy cells.

- Reactive Oxygen Species (ROS) Modulation : TPP compounds have been shown to influence ROS levels within mitochondria, which can lead to oxidative stress in cancer cells while protecting normal cells from damage .

- Inhibition of Mitochondrial Respiration : Some studies indicate that TPP derivatives can inhibit mitochondrial respiration, leading to reduced ATP production and triggering apoptosis in cancer cells .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's cytotoxicity is influenced by several factors:

- Cell Line Sensitivity : this compound has been tested against multiple human cancer cell lines, including colon (HST-116), melanoma (A375), prostate (PC-3), and breast carcinoma (T-47D) cells. Results indicate that the compound effectively inhibits cell growth at low micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HST-116 | 5.0 | Inhibition of mitochondrial respiration |

| A375 | 4.5 | Induction of apoptosis |

| PC-3 | 6.0 | ROS modulation and oxidative stress |

| T-47D | 5.5 | Disruption of ATP synthesis |

Selectivity Towards Cancer Cells

One of the notable features of this compound is its selectivity for cancer cells over normal cells. This selectivity is attributed to the higher mitochondrial membrane potential in cancer cells compared to normal cells, allowing for preferential accumulation and enhanced cytotoxicity .

Case Studies

- Study on Mitochondrial Targeting : A study evaluated the effects of TPP conjugates on mitochondrial function in cancer cells. The results showed that these compounds could significantly impair mitochondrial respiration and induce apoptosis selectively in tumor cells while sparing normal tissues .

- In Vivo Efficacy : In a mouse model of cancer, this compound demonstrated a substantial reduction in tumor growth compared to controls. The mechanism was linked to increased ROS production leading to apoptosis in tumor cells .

Safety Profile

While this compound shows promise as an anticancer agent, its safety profile must also be considered:

- Toxicity Studies : Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits moderate toxicity towards normal lung embryo cells but maintains a favorable safety margin compared to its effects on cancer cell lines .

| Parameter | Result |

|---|---|

| Normal Cell Toxicity | Moderate |

| Cancer Cell Toxicity | High |

Eigenschaften

IUPAC Name |

triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-55-0 | |

| Record name | Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.